Topological Polarity and Lipophilicity Profile vs. In-Class Mercaptoimidazole Building Blocks
The compound possesses a specific topological polar surface area (TPSA) and lipophilicity (XLogP3) profile that differentiates it from the parent scaffold 2-mercaptoimidazole (MZY). This property is essential for predicting blood-brain barrier permeability and oral bioavailability in drug discovery workflows. While MZY is a small polar fragment, 3-(2-Mercapto-1H-imidazol-4-yl)pyridine achieves a balanced profile suitable for central nervous system (CNS) exploration .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 69 Ų |
| Comparator Or Baseline | 2-Mercaptoimidazole (MZY) [Approx. ~48 Ų based on simple imidazole-thione core] |
| Quantified Difference | Approximately 44% higher TPSA than parent core |
| Conditions | Computational calculation (Drug-likeness property) |
Why This Matters
TPSA above 60 Ų but below 140 Ų is a standard filter for orally active CNS drugs; this value validates the compound's utility in CNS-targeted library synthesis, unlike smaller polar fragments which may have poor membrane diffusion.
